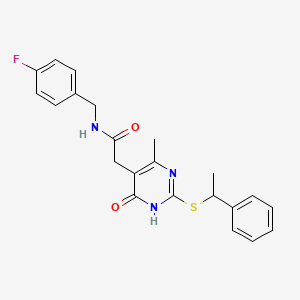

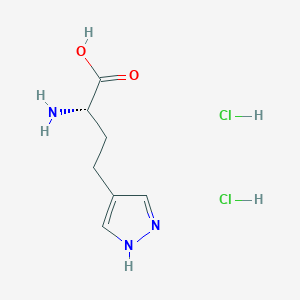

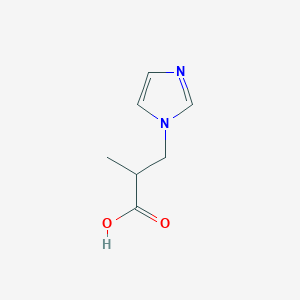

![molecular formula C19H20FN5O B2879193 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide CAS No. 899737-68-9](/img/structure/B2879193.png)

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1,2,3-triazoles, has been reported in the literature. A transition-metal-free strategy has been developed to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds. This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives Synthesis

Triazole compounds, including variations similar to the specified chemical structure, are synthesized through various chemical reactions, demonstrating the adaptability and versatility of triazole chemistry. For example, Albert and colleagues elaborated on the synthesis of 4-amino-1,2,3-triazole-5-carboxamides through reactions involving phosphoryl chloride and dimethylformamide, leading to compounds with potential biological activities (Albert, 1972). This demonstrates the foundational methodologies for creating triazole derivatives, which are crucial for further applications in drug discovery and material science.

Antimicrobial and Antiviral Activities

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of triazole compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Such studies underscore the importance of triazole derivatives in combating microbial resistance, showcasing their relevance in addressing global health challenges.

Antitumor Activities

The structure and synthesis pathways of triazole derivatives lend themselves to exploration in oncology research. Hao et al. (2017) investigated the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, exhibiting inhibitory effects on cancer cell proliferation (Hao, Lu, Chen, Wang, Ding, & Liu, 2017). This highlights the potential of triazole derivatives in developing novel anticancer therapies.

Catalyst and Solvent-Free Synthesis

Recent advancements include the catalyst- and solvent-free synthesis of triazole derivatives, as demonstrated by Moreno-Fuquen et al. (2019), who developed an efficient approach for the regioselective synthesis of benzamide derivatives through microwave-assisted Fries rearrangement (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019). This technique represents a green chemistry approach, emphasizing the importance of sustainable methods in chemical synthesis.

Structural and Theoretical Studies

Kemskiy et al. (2018) focused on the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines, showcasing the structural diversity achievable with triazole chemistry and its implications for material science and pharmacology (Kemskiy, Syrota, Bol’but, Dorokhov, & Vovk, 2018).

Eigenschaften

IUPAC Name |

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c1-11-4-5-12(2)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-7-6-15(20)9-13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROACRCIDKUNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

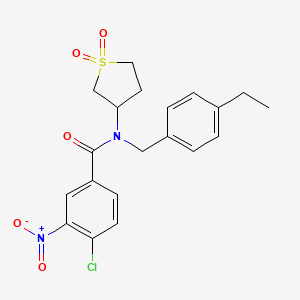

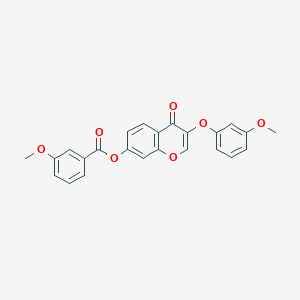

![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)

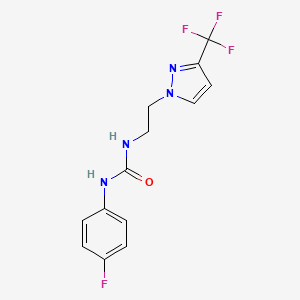

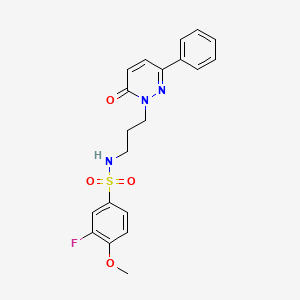

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)

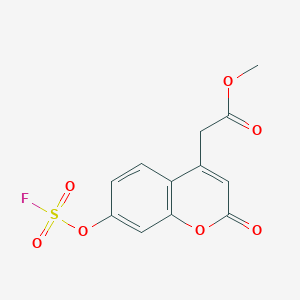

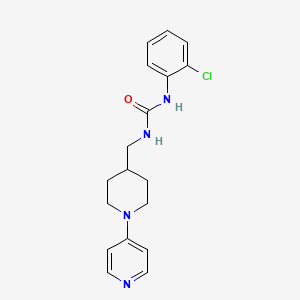

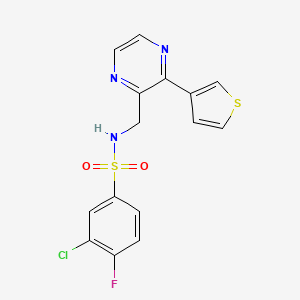

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)